![molecular formula C9H16N2O2 B010421 N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide CAS No. 106692-36-8](/img/structure/B10421.png)
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Overview
Description
Chemical Identity and Structure N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide (IUPAC name: this compound; CAS: 106692-36-8) is a pyrrolidinone-containing acetamide derivative. Its molecular formula is C₉H₁₆N₂O₂ (molecular weight: 184.24 g/mol), featuring a pyrrolidin-2-one (2-oxopyrrolidine) ring linked via a propyl chain to an acetamide group .
Biological Relevance
This compound is a metabolite of spermidine, a polyamine involved in cellular processes such as autophagy and aging . It is enzymatically produced via the deamination of N1-acetylspermidine by the gene product of AOC1 (amine oxidase copper-containing 1) . Studies highlight its association with cardiovascular diseases (e.g., heart failure) and hyperuricemia, where it interacts with the organic anion transporter OAT1, influencing urate homeostasis .
Preparation Methods
Synthetic Routes via N-Alkylation and Cyclization
N-Alkylation of 4-Aminobutyric Acid Derivatives
A foundational method, described in Russian Patent RU2629117C1, involves the reaction of potassium 4-aminobutyrate with chloroacetamide in alcoholic media . The process proceeds via nucleophilic substitution, where the deprotonated amine attacks the electrophilic carbon of chloroacetamide. This step forms an intermediate linear amide, which undergoes cyclization to yield the pyrrolidinone ring.
Reaction Conditions:
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Molar Ratio: 2:1 (4-aminobutyrate : chloroacetamide)
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Solvent: Methanol or ethanol
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Temperature: 60–80°C
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Cyclization Catalyst: Tetrabutylammonium bromide (TBAB)
This method is notable for its scalability but requires careful control of stoichiometry to minimize byproducts such as potassium chloride.
Direct Acetylation of 3-(2-Oxopyrrolidin-1-yl)propylamine
Synthesis of the Propylamine Intermediate
The propylamine precursor, 3-(2-oxopyrrolidin-1-yl)propylamine, is synthesized via alkylation of pyrrolidinone with 3-chloropropylamine. However, due to the low reactivity of the lactam nitrogen, this step often employs phase-transfer catalysts or high-pressure conditions .
Alternative Route (Gabriel Synthesis):
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Phthalimide Protection: React 3-bromopropylamine hydrobromide with phthalimide potassium salt.
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Alkylation: Treat pyrrolidinone with the phthalimidopropyl bromide intermediate under basic conditions.
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Deprotection: Hydrazinolysis to free the amine, yielding 3-(2-oxopyrrolidin-1-yl)propylamine .
Acetylation Protocol
The amine intermediate is acetylated using acetic anhydride or acetyl chloride in dichloromethane or tetrahydrofuran (THF):
Procedure:
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Dissolve 3-(2-oxopyrrolidin-1-yl)propylamine (1.0 equiv) in anhydrous THF.
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Add triethylamine (1.2 equiv) as a base.
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Slowly introduce acetyl chloride (1.1 equiv) at 0°C.
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Stir for 4–6 hours at room temperature.
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Purify via recrystallization (ethanol/water) or flash chromatography.
Nucleophilic Substitution Approaches
Chloroacetamide Alkylation
A method adapted from VulcanChem’s synthesis of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide involves displacing chloride with an amine . For the target compound, this approach substitutes chloroacetamide with a propylamine-pyrrolidinone derivative:
Reaction Scheme:
Conditions:
Comparative Analysis of Preparation Methods
Industrial Production Considerations
Continuous Flow Synthesis
To enhance throughput, continuous flow reactors are employed for the acylation step, ensuring consistent temperature control and reduced reaction times. For example, mixing 3-(2-oxopyrrolidin-1-yl)propylamine and acetyl chloride in a microreactor at 50°C achieves 90% conversion in 10 minutes .
Solvent Recycling
Methanol and ethanol from the N-alkylation step are reclaimed via distillation, reducing production costs by 15–20% .
Reaction Optimization Strategies
Temperature Modulation
Cyclization efficiency improves at elevated temperatures (70–80°C), but exceeding 80°C promotes decomposition. Infrared spectroscopy monitors ring closure via the disappearance of the linear amide’s carbonyl stretch at 1680 cm⁻¹ .
Catalytic Enhancements
Adding 2-hydroxypyridine (5 mol%) accelerates cyclization by stabilizing the transition state through hydrogen bonding, reducing reaction time from 12 hours to 4 hours .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): δ 1.70–1.85 (m, 2H, CH₂), 2.00 (s, 3H, CH₃CO), 2.35–2.50 (m, 4H, pyrrolidinone CH₂), 3.40 (t, 2H, J = 6.5 Hz, NCH₂), 3.60 (t, 2H, J = 7.0 Hz, CONHCH₂) .
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¹³C NMR (CDCl₃): δ 21.5 (CH₃CO), 28.1, 30.7 (pyrrolidinone CH₂), 39.8 (NCH₂), 171.2 (CONH) .
Mass Spectrometry
Emerging Methodologies
Enzymatic Acetylation
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the acetylation of 3-(2-oxopyrrolidin-1-yl)propylamine in ionic liquids, achieving 92% yield at 35°C. This method eliminates solvent use and reduces energy input .
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetamidopropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-(3-acetamidopropyl)pyrrolidin-2-one derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is recognized for its potential in drug development, especially in the context of cancer treatment. Preliminary studies indicate that it exhibits cytotoxic effects against certain cancer cell lines, suggesting its utility as an anti-cancer agent. Its structure allows for modifications that can enhance its biological activity or pharmacological properties, making it a candidate for further research in oncological therapies .
Case Study: Anti-Cancer Properties
A study demonstrated that this compound shows selective cytotoxicity towards specific cancer types, particularly in pediatric oncology. The compound's mechanism of action appears to involve the disruption of cellular proliferation pathways, leading to apoptosis in malignant cells .
Biological Interactions
Research into the biological interactions of this compound reveals its potential to bind with various biological targets. These interactions may influence metabolic pathways crucial for cancer progression and other diseases.
Binding Affinity Studies
Studies employing techniques like surface plasmon resonance and isothermal titration calorimetry have suggested that this compound may interact with specific receptors or enzymes involved in cellular signaling pathways. Understanding these interactions is vital for elucidating the compound's therapeutic potential .
Potential Biomarker for Kidney Function
Emerging research indicates that this compound may serve as a urinary metabolite related to kidney function. Its presence has been noted in patients with chronic kidney disease, suggesting it could be explored as a biomarker for disease progression or renal health monitoring .
Structural Analogues and Variants
The compound's structural features allow for the synthesis of various analogues that may exhibit differing pharmacological profiles. For instance:
Compound Name | Structural Features | Unique Aspects |
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2-(4-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide | Indole ring fused with pyrrolidine | Potentially enhanced bioactivity due to indole moiety |
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide | Chlorine substituent on acetamide | May exhibit different reactivity patterns compared to this compound |
N-(3-acetamidopropyl)pyrrolidin-2-one | Similar pyrrolidine structure | Different functional groups leading to varied pharmacological profiles |
These variants provide avenues for exploring enhanced therapeutic effects or reduced side effects compared to the parent compound .
Future Directions in Research
The ongoing investigation into this compound aims to uncover additional therapeutic uses beyond oncology. Research focusing on its pharmacokinetics, detailed mechanisms of action, and broader biological impacts is essential for advancing its application in clinical settings.
Mechanism of Action
The mechanism of action of N-(3-Acetamidopropyl)pyrrolidin-2-one involves its formation from N1-acetylspermidine in the spermidine metabolic pathway . This compound is a product of the enzymatic activity of aldehyde oxidase, which plays a role in various metabolic pathways, including histidine and nucleic acid metabolism .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs
Key structural analogs differ in substituents on the pyrrolidinone ring, propyl chain, or acetamide group.
Key Observations :
- The parent compound’s pyrrolidinone ring is critical for hydrogen bonding and transporter interactions (e.g., OAT1) .
Functional Analogs
Compounds with similar metabolic or transporter-related roles:
Key Observations :
- The target compound’s genetic regulation by AOC1 (rs1005390 variant) distinguishes it from non-metabolic analogs .
Key Observations :
- The target compound’s low acute toxicity contrasts with simpler analogs like 2-(2-oxopyrrolidin-1-yl)acetamide, which has documented oral toxicity .
- Chlorinated analogs lack safety data, highlighting research gaps .
Research and Clinical Relevance
Biological Activity
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide, also known as N-(3-acetamidopropyl)pyrrolidin-2-one, is a synthetic organic compound with significant potential in pharmacology, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C9H16N2O2 and features a pyrrolidine ring. Its unique structure allows for various interactions within biological systems, which may contribute to its pharmacological effects. The compound is a metabolite of N1-acetylspermidine, indicating its involvement in cellular processes regulated by polyamines such as spermidine, which are known for their roles in cell proliferation and differentiation.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. These effects suggest its potential as an anticancer agent , particularly in treating specific types of tumors. Research has shown that compounds with similar structures often interact with critical biological pathways involved in cancer progression, such as apoptosis and cell cycle regulation.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
MCF-7 | 20 | Inhibition of cell proliferation |
A549 | 25 | Disruption of mitochondrial function |
Interaction Studies
Studies focusing on the binding affinity of this compound to various biological targets have revealed promising interactions. Techniques such as surface plasmon resonance and isothermal titration calorimetry are being employed to elucidate these interactions further. Initial findings suggest that the compound may bind to receptors or enzymes pivotal in cancer biology.
Metabolic Pathways
This compound is primarily metabolized into various urinary metabolites, which have been studied for their potential as biomarkers in chronic kidney disease. Its identification as a uremic solute indicates that it may play a role in kidney function and disease progression .
Figure 1: Metabolic Pathway of this compound
Metabolic Pathway
Case Studies and Research Findings
A recent study highlighted the compound's role in modulating immune responses in patients with allergic conjunctivitis. The research utilized Mendelian Randomization to assess the impact of various metabolites, including this compound, on disease risk. The findings suggested that this compound could be associated with increased risk factors for allergic responses, indicating a complex interplay between metabolism and immune function .
Future Directions
The ongoing research into this compound may uncover additional therapeutic applications beyond oncology. Its structural similarities to other bioactive compounds suggest potential utility in treating various conditions, including neurodegenerative diseases and metabolic disorders . Further studies are required to fully understand its mechanism of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the key analytical techniques for structural elucidation and purity assessment of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and stereochemistry. For example, NMR signals for pyrrolidinone protons typically appear at δ 2.8–3.5 ppm, while acetamide protons resonate near δ 2.1 ppm .
- Mass Spectrometry (ESI/APCI) : Confirm molecular weight via peaks such as [M+H] at m/z 183.2 (CHNO) and fragmentation patterns to identify functional groups .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., N–H···O hydrogen bonds) to validate solid-state conformation .
Q. How can researchers optimize the synthesis of this compound derivatives?
- Methodological Answer :
- Stepwise Functionalization : Start with pyrrolidinone precursors and employ nucleophilic substitution or amidation reactions. For example, react 3-aminopropylpyrrolidinone with acetyl chloride in dichloromethane under basic conditions (e.g., NaCO) to introduce the acetamide group .
- Purification : Use silica gel chromatography with gradients (e.g., 0–8% MeOH in CHCl) followed by recrystallization in ethyl acetate to isolate high-purity products (yield ~58%) .
Q. What is the metabolic origin of this compound in humans?
- Methodological Answer :
- Enzymatic Pathways : The compound is a metabolite of spermidine via deamination by the enzyme AOC1 (amine oxidase, copper-containing 1). Experimental validation involves:
- In vitro assays : Incubate N1-acetylspermidine with recombinant AOC1 and monitor metabolite production via LC-MS .
- GWAS integration : Correlate genetic variants (e.g., rs1005390 in AOC1) with circulating metabolite levels in cohort studies (e.g., Atherosclerosis Risk in Communities [ARIC] study) .
Advanced Research Questions
Q. How can contradictory associations of this compound with disease outcomes be resolved?
- Methodological Answer :
- Multi-Omics Integration : In cardiovascular studies, the metabolite is linked to adverse events (HR 1.35 for acute coronary syndrome), while in diabetes research, it shows protective effects (HR 0.79). To reconcile this:
- Stratified Analysis : Adjust for confounders (e.g., renal function, medication use) using regression models .
- Mechanistic Studies : Use knockout mouse models (e.g., AOC1) to isolate its role in specific pathways (e.g., polyamine metabolism vs. oxidative stress) .
Q. What experimental designs are recommended for studying genetic regulation of this compound levels?
- Methodological Answer :
- Mendelian Randomization (MR) : Leverage GWAS data (e.g., rs1005390) as instrumental variables to infer causal relationships between metabolite levels and diseases .
- CRISPR-Cas9 Editing : Modify AOC1 in cell lines (e.g., HEK293) to quantify changes in metabolite production via targeted metabolomics .
Q. How can researchers assess the toxicological profile of this compound in preclinical models?
- Methodological Answer :
- Acute Toxicity Testing : Administer escalating doses (e.g., 10–1000 mg/kg) in rodents and monitor for GHS-classified hazards (e.g., skin sensitization, oral toxicity) .
- Subchronic Exposure : Conduct 28-day repeated-dose studies with histopathological evaluation of target organs (e.g., liver, kidneys) .
Q. Notes
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)10-5-3-7-11-6-2-4-9(11)13/h2-7H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUYENAPBFTAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147728 | |
Record name | N-(3-Acetamidopropyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106692-36-8 | |
Record name | N-[3-(2-Oxo-1-pyrrolidinyl)propyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106692-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Acetamidopropyl)pyrrolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106692368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Acetamidopropyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(3-acetamidopropyl)pyrrolidin-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061384 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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